molecular formula C15H18F2N2 B12985136 (3S,4R)-1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile

(3S,4R)-1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile

Cat. No.: B12985136
M. Wt: 264.31 g/mol
InChI Key: LSMMKNSKGIKZEZ-ZWNOBZJWSA-N
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Description

(3S,4R)-1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile is a chiral organic compound that features a pyrrolidine ring substituted with a tert-butyl group, a difluorophenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: This step may involve alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the Difluorophenyl Group: This can be done via a nucleophilic aromatic substitution reaction.

    Incorporation of the Carbonitrile Group: This step might involve the use of cyanating agents such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the tert-butyl group.

    Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.

    Substitution: The difluorophenyl group may participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst may be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical studies.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carbonitrile: Similar structure but lacks the difluorophenyl group.

    (3S,4R)-1-(tert-Butyl)-4-(2,4-dichlorophenyl)pyrrolidine-3-carbonitrile: Similar structure but with dichlorophenyl instead of difluorophenyl.

Uniqueness

The presence of the difluorophenyl group in (3S,4R)-1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile may confer unique properties such as increased lipophilicity or altered electronic characteristics, making it distinct from its analogs.

Properties

Molecular Formula

C15H18F2N2

Molecular Weight

264.31 g/mol

IUPAC Name

(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile

InChI

InChI=1S/C15H18F2N2/c1-15(2,3)19-8-10(7-18)13(9-19)12-5-4-11(16)6-14(12)17/h4-6,10,13H,8-9H2,1-3H3/t10-,13-/m1/s1

InChI Key

LSMMKNSKGIKZEZ-ZWNOBZJWSA-N

Isomeric SMILES

CC(C)(C)N1C[C@H]([C@@H](C1)C2=C(C=C(C=C2)F)F)C#N

Canonical SMILES

CC(C)(C)N1CC(C(C1)C2=C(C=C(C=C2)F)F)C#N

Origin of Product

United States

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